molecular formula C23H18O6S B11407466 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methoxyphenoxy)acetate

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methoxyphenoxy)acetate

Cat. No.: B11407466
M. Wt: 422.5 g/mol
InChI Key: GWQSSJUQHJYNDU-UHFFFAOYSA-N
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Description

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHOXYPHENOXY)ACETATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxathiol ring and phenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHOXYPHENOXY)ACETATE typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxathiol ring, followed by the introduction of the phenyl groups through electrophilic aromatic substitution reactions. The reaction conditions usually require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHOXYPHENOXY)ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium methoxide). The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHOXYPHENOXY)ACETATE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHOXYPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxathiol derivatives and phenyl-substituted organic molecules. Examples include:

  • 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-HYDROXYPHENOXY)ACETATE
  • 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-CHLOROPHENOXY)ACETATE

Uniqueness

What sets 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHOXYPHENOXY)ACETATE apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C23H18O6S

Molecular Weight

422.5 g/mol

IUPAC Name

[7-(4-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-methoxyphenoxy)acetate

InChI

InChI=1S/C23H18O6S/c1-14-3-5-15(6-4-14)19-11-18(12-20-22(19)29-23(25)30-20)28-21(24)13-27-17-9-7-16(26-2)8-10-17/h3-12H,13H2,1-2H3

InChI Key

GWQSSJUQHJYNDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)COC4=CC=C(C=C4)OC)SC(=O)O3

Origin of Product

United States

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